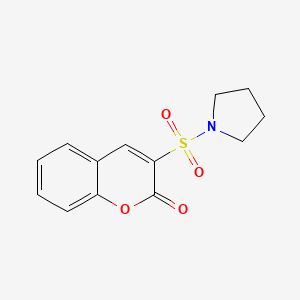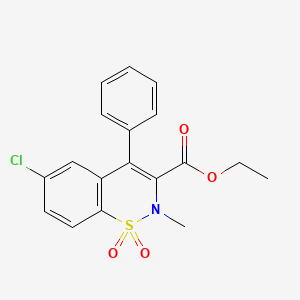![molecular formula C15H16ClNO4S B6515371 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-97-3](/img/structure/B6515371.png)
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also known as MPSC, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those related to enzyme inhibition, drug delivery, and cancer research. The compound has a range of biochemical and physiological effects, and its use in laboratory experiments has been associated with both advantages and limitations.
Applications De Recherche Scientifique
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been used for a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and proteases. It has also been used as a drug delivery agent, as it can be used to transport drugs to specific cells. Additionally, 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes by binding to their active sites, thus preventing them from performing their normal functions. Additionally, it has been suggested that 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one may act as a drug delivery agent by binding to the cell membrane, allowing the drug to be transported to the cell.
Biochemical and Physiological Effects
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and proteases. Additionally, it has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, and it is not yet clear how it interacts with other compounds. Additionally, it is not yet known how it affects the human body in long-term use.
Orientations Futures
There are several potential future directions for research on 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. Firstly, further research is needed to understand how it interacts with other compounds. Secondly, more research is needed to understand its mechanism of action and how it affects the human body in long-term use. Thirdly, further research is needed to understand its potential applications in cancer research. Finally, further research is needed to develop new synthesis methods for 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.
Méthodes De Synthèse
6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be synthesized by a two-step reaction from 4-methylpiperidine and chloroacetyl chloride. Firstly, 4-methylpiperidine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 6-chloro-3-chloroacetyl-2H-chromen-2-one. Secondly, this intermediate is reacted with sodium sulfite to form 6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. This synthesis method has been widely used in research laboratories and is relatively straightforward.
Propriétés
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXQLSSQCDMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515293.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6515312.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6515323.png)
![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)
![6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515363.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)

![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)

![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)